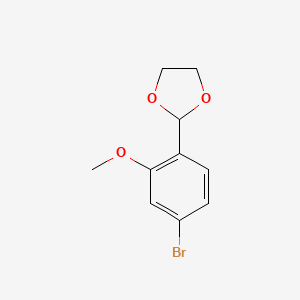

2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane

Overview

Description

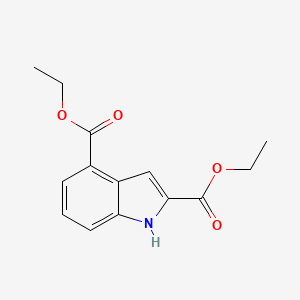

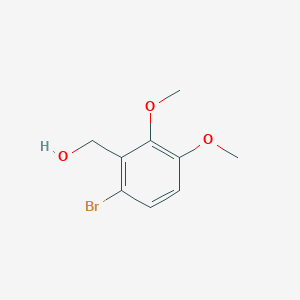

“2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane” is a chemical compound. Based on its name, it likely contains a dioxolane group (a cyclic ether), a bromo group (a bromine atom), and a methoxy group (an oxygen atom bonded to a methyl group) attached to a phenyl group (a ring of six carbon atoms, akin to benzene) .

Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring substituted with a bromo group, a methoxy group, and a dioxolane group . The exact structure would depend on the positions of these substituents on the phenyl ring .Chemical Reactions Analysis

The reactivity of “2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane” would depend on the nature of the substituents and the conditions of the reaction . The bromo group might be susceptible to nucleophilic substitution reactions, while the dioxolane group could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . Factors influencing these properties could include the presence of polar groups (like the methoxy group), the size and shape of the molecule, and the presence of the bromine atom .Scientific Research Applications

Metabolism and Metabolic Pathways

The in vivo metabolism of related compounds such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has been extensively studied. These studies have identified various metabolites, suggesting at least two metabolic pathways: one leading to aldehyde metabolites through deamination, followed by reduction or oxidation to corresponding alcohol and carboxylic acid metabolites, and another leading to desmethyl metabolites with subsequent acetylation of the amino group (Kanamori et al., 2002). Additionally, studies on the disposition of 2C-B and its metabolites in rats have provided insights into the drug's pharmacokinetics, including its half-life, volume of distribution, and the brain-to-serum ratio, which may be relevant for understanding the behavior of structurally related compounds (Rohanová et al., 2008).

Synthesis and Antiestrogenic Activity

Research into the synthesis and pharmacological activity of compounds structurally related to 2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane has led to the discovery of potent antiestrogenic activities in novel compounds. For instance, the synthesis of dihydronaphthalene derivatives has shown potent antiestrogenic activity, which could inform the development of related compounds for therapeutic applications (Jones et al., 1979).

Neuroprotection in Cerebral Ischemic Injury

Studies on analogs of salidroside, such as 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-&bgr;-D-pyranoside, have demonstrated significant neuroprotective effects in models of cerebral ischemic injury. These findings suggest potential therapeutic applications for structurally similar compounds in treating cerebral ischemic conditions (Yu et al., 2018).

Antioxidant Activity and Toxicological Studies

The antioxidant activities and potential toxic effects of related phenolic compounds, such as 2-t-butyl-4-methoxyphenol (BHA) and 2,6-di-t-butyl-4-methylphenol (BHT), have been explored. These studies provide insights into the metabolic activation and reactive intermediates of such compounds, which could be relevant for understanding the safety and efficacy of related chemicals (Valoti et al., 1989).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(4-bromo-2-methoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-12-9-6-7(11)2-3-8(9)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGRCNSVISMDKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546632 | |

| Record name | 2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane | |

CAS RN |

109142-86-1 | |

| Record name | 2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

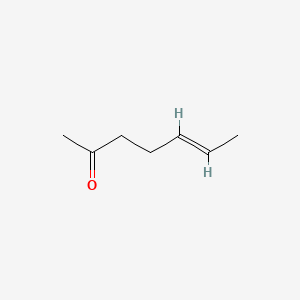

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chlorophenyl)methoxy]pyridin-2-amine](/img/structure/B3045442.png)

![(E)-[1-(pyridin-4-yl)ethylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B3045451.png)

![Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N'-dimethyl-N,N'-dioctyl-](/img/structure/B3045452.png)